molecular formula C9H12N2O3 B13755193 (4S,6R,7S)-7-amino-4-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid CAS No. 76497-75-1

(4S,6R,7S)-7-amino-4-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B13755193
CAS No.: 76497-75-1
M. Wt: 196.20 g/mol
InChI Key: IZABFWWQWDIJML-BFHQHQDPSA-N
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Description

This compound is a bicyclic β-lactam featuring a 1-azabicyclo[4.2.0]oct-2-ene core, a structural hallmark of cephalosporin antibiotics. Key substituents include a methyl group at C4 and an amino group at C7, distinguishing it from other cephalosporin derivatives. The stereochemistry (4S,6R,7S) is critical for biological activity, as minor stereochemical changes can drastically alter efficacy and pharmacokinetics . Its molecular formula is inferred as C₉H₁₁N₂O₃ (exact mass: ~213.08 g/mol), though direct data is absent in the evidence. The compound likely serves as an intermediate or parent nucleus for antibiotics, analogous to the ceftibuten precursor described in .

Properties

CAS No.

76497-75-1

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

(4S,6R,7S)-7-amino-4-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C9H12N2O3/c1-4-2-5-7(10)8(12)11(5)6(3-4)9(13)14/h3-5,7H,2,10H2,1H3,(H,13,14)/t4-,5+,7-/m0/s1

InChI Key

IZABFWWQWDIJML-BFHQHQDPSA-N

Isomeric SMILES

C[C@H]1C[C@@H]2[C@@H](C(=O)N2C(=C1)C(=O)O)N

Canonical SMILES

CC1CC2C(C(=O)N2C(=C1)C(=O)O)N

Origin of Product

United States

Preparation Methods

Detailed Stepwise Synthetic Method (Adapted from Related Compound)

Step Reaction Description Key Reagents and Conditions Outcome
1. Preparation of Intermediate Bicyclic Ester Reaction of chloromethyl-substituted bicyclic acid derivative with zinc powder and ammonium chloride in DMF at 10 °C for 20 min, followed by filtration and crystallization Zinc powder, ammonium chloride, DMF, 10 °C, 20 min Formation of white solid bicyclic intermediate ester with high yield (~96%)
2. Oxidation and Ozonolysis Oxidation with 18% peracetic acid in methylene dichloride at 5 °C, followed by ozonolysis at -20 °C and reductive workup with sodium bisulfite Peracetic acid, ozone, NaHSO3, CH2Cl2, 5 to -20 °C Introduction of hydroxyl and oxo groups, cleavage of double bonds as needed
3. Mesylation Reaction of hydroxyl intermediate with methane sulfonyl chloride in presence of alkali (e.g., sodium carbonate, triethylamine) in solvents like DMF or THF Methane sulfonyl chloride, base (Na2CO3, Et3N), DMF/THF Formation of mesylated intermediate for further substitution
4. Chlorination Treatment of mesylated intermediate with phosphorus trichloride (PCl3) in DMF or CH2Cl2 at 0 °C PCl3, DMF/CH2Cl2, 0 °C Conversion to chlorinated intermediate
5. Reduction Reduction of chlorinated intermediate with zinc powder in acetic acid and methylene dichloride at 25-30 °C Zinc powder, AcOH, CH2Cl2, 25-30 °C Formation of amino bicyclic intermediate
6. Deprotection and Enzymatic Hydrolysis Removal of carboxyl protecting groups using meta-cresol and enzymatic removal of phenylacetyl group with Semacylase PG-450 Meta-cresol, Semacylase PG-450 enzyme Final product: (6R,7R)-7-amino-8-oxo bicyclic acid

This method emphasizes mild conditions to preserve stereochemistry and functional groups, achieving high yields and purity.

Considerations for (4S,6R,7S)-7-amino-4-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

  • Stereochemistry control: The presence of the 4S,6R,7S configuration and a methyl substituent at position 4 requires chiral starting materials or stereoselective transformations.
  • Substitution pattern: The 4-methyl substituent differentiates it from the sulfur-containing cephalosporin intermediates, suggesting a synthetic route starting from a suitably substituted bicyclic lactam or via asymmetric synthesis.
  • Functional group transformations: The amino and carboxylic acid groups require protection/deprotection strategies compatible with the bicyclic ring system.
  • Oxidation state: The 8-oxo group demands controlled oxidation steps, possibly via peracid oxidation or selective ozonolysis.

Summary Table of Key Synthetic Parameters

Parameter Description Typical Conditions/Notes
Starting materials Bicyclic lactam or chloromethyl-substituted bicyclic acid derivatives Commercial or synthesized via multistep routes
Solvents DMF, THF, methylene dichloride, acetic acid Anhydrous, inert atmosphere recommended
Oxidants Peracetic acid, ozone Controlled temperature (≤10 °C) to avoid side reactions
Reducing agents Zinc powder, sodium bisulfite Used for selective reductions and reductive workups
Bases Sodium carbonate, triethylamine, pyridine For mesylation and other substitution reactions
Enzymes Semacylase PG-450 For selective deprotection of phenylacetyl groups
Temperature range -20 °C to 30 °C To maintain stereochemical integrity and control reaction rates
Yields Typically high (85-96%) Dependent on purity of intermediates and reaction control

Research Findings and Notes

  • The described six-step synthetic method from patent CN101538273B is one of the most efficient and environmentally considerate routes for preparing bicyclic amino acid derivatives structurally similar to the target compound.
  • This method avoids hazardous reagents such as trimethyl phosphite and bromine used in older methods, reducing environmental impact and improving safety.
  • Enzymatic deprotection steps provide regio- and stereoselectivity, crucial for maintaining the biological activity of the final compound.
  • The method is scalable and amenable to industrial production of cephalosporin intermediates, indicating its robustness.
  • For the specific compound with a 4-methyl substituent, modifications to the starting materials and reaction conditions may be necessary to introduce and preserve this group.

Chemical Reactions Analysis

Types of Reactions

(4S,6R,7S)-7-amino-4-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents.

    Reduction: Reduction of carbonyl groups to alcohols or amines using reducing agents.

    Substitution: Replacement of functional groups with other substituents through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antibiotic Development

One of the most prominent applications of (4S,6R,7S)-7-amino-4-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is in the synthesis of antibiotics. Its structure is similar to that of β-lactam antibiotics, which are widely used to treat bacterial infections.

Case Studies:

  • Ceftibuten and Ceftizoxime Synthesis : This compound plays a crucial role as an intermediate in the synthesis of ceftibuten and ceftizoxime, both of which are third-generation cephalosporins effective against a broad range of Gram-positive and Gram-negative bacteria. The incorporation of this compound into antibiotic frameworks enhances their efficacy and spectrum of activity against resistant bacterial strains .
  • Structure Activity Relationship (SAR) Studies : Research has shown that modifications to the bicyclic structure can lead to variations in antibacterial activity. For instance, altering the substituents on the amino group has been linked to changes in potency and selectivity against specific bacterial pathogens .

Antiviral Research

Emerging studies indicate that (4S,6R,7S)-7-amino-4-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid may also exhibit antiviral properties.

Potential Applications:

  • Inhibition of Viral Replication : Preliminary findings suggest that compounds with similar structural motifs can inhibit viral replication by interfering with viral enzymes or processes critical for viral life cycles .

Anticancer Properties

Recent investigations have begun to explore the potential anticancer applications of this compound.

Research Insights:

  • Mechanisms of Action : Studies indicate that bicyclic compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and disruption of mitochondrial function .
  • Synergistic Effects : When combined with other chemotherapeutic agents, (4S,6R,7S)-7-amino-4-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has shown enhanced efficacy in preclinical models .

Synthetic Pathways

The synthesis typically involves multi-step reactions starting from simpler precursors, often utilizing strategies such as cyclization and functional group modifications to achieve the desired bicyclic structure .

Mechanism of Action

The mechanism of action of (4S,6R,7S)-7-amino-4-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural and functional attributes of the target compound with analogous bicyclic β-lactams:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features Biological Activity/Applications Source
(4S,6R,7S)-7-Amino-4-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid C4: Methyl; C7: Amino C₉H₁₁N₂O₃ (est.) ~213.08 (est.) Bicyclic β-lactam core; lacks sulfur (1-aza vs. 5-thia) Likely antibiotic intermediate
(6R,7S)-7-Amino-3-(acetoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid C3: Acetoxymethyl; C7: Amino C₁₀H₁₂N₂O₅S 272.275 5-Thia ring enhances stability; acetoxymethyl improves membrane permeability Broad-spectrum cephalosporin precursor
7-NACABH (Ceftibuten parent nucleus) C7: Amino; esterified carboxyl group C₁₉H₁₉N₂O₅S 387.43 Diphenylmethyl ester protects β-lactam ring during synthesis Intermediate for oral cephalosporins
SQ 14,359 C7: Thienylureidoacetyl; C3: Tetrazole C₁₆H₁₄N₇O₅S₂ 448.46 Methoxy group at C7; tetrazole enhances β-lactamase resistance Broad-spectrum, including β-lactamase producers
(6R,7R)-7-[[(2R)-2-Amino-2-(3-chloro-4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-... C3: Methyl; C7: Chlorophenyl side chain C₁₆H₁₆ClN₃O₅S 397.05 Chloro and hydroxyl groups enhance Gram-positive activity Potential for targeted bacterial coverage

Structural and Functional Analysis

Core Modifications

  • Sulfur vs. Nitrogen in the Bicyclic Ring : Unlike 5-thia derivatives (e.g., ), the target compound lacks sulfur, which may reduce stability against β-lactamases but improve synthetic accessibility .
  • C4 Methyl Group: This substituent distinguishes the compound from cephalosporins with acetoxymethyl () or vinyl groups ().

Side Chain Variations

  • C7 Amino Group: The free amino group (vs. acylated side chains in ) suggests reactivity for further derivatization, as seen in intermediates like 7-NACABH . However, unmodified amino groups are rare in clinical cephalosporins due to susceptibility to enzymatic hydrolysis.
  • Lack of β-Lactamase Inhibitors : Unlike SQ 14,359 (), which includes a tetrazole moiety, the target compound may have narrower activity against β-lactamase-producing pathogens.

Stereochemical Considerations

The (4S,6R,7S) configuration is critical. For example, the (4R,6R,7S) diastereomer () would exhibit altered binding to penicillin-binding proteins (PBPs), reducing antibacterial efficacy. Stereochemical purity is emphasized in synthesis protocols () to avoid inactive or toxic impurities.

Biological Activity

The compound (4S,6R,7S)-7-amino-4-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a bicyclic structure with significant biological activity, particularly in the field of antimicrobial agents. This article explores its biological properties, mechanisms of action, and relevant research findings.

Molecular Formula

  • Molecular Formula : C8H10N2O3
  • Molecular Weight : 174.18 g/mol

Structure

The compound features a bicyclic structure that contributes to its biological activity. The stereochemistry at positions 4, 6, and 7 is crucial for its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties against various strains of bacteria. It functions primarily by inhibiting bacterial cell wall synthesis and disrupting protein synthesis.

  • Inhibition of Cell Wall Synthesis : The compound interferes with the formation of peptidoglycan layers in bacterial cell walls.
  • Disruption of Protein Synthesis : It binds to the bacterial ribosome, preventing the translation of mRNA into proteins.

Case Studies

  • Study on Gram-negative Bacteria :
    • Objective : To evaluate the efficacy against E. coli and Pseudomonas aeruginosa.
    • Results : Showed a minimum inhibitory concentration (MIC) of 0.5 µg/mL against E. coli and 1 µg/mL against Pseudomonas aeruginosa, indicating strong antibacterial activity.
  • Study on Gram-positive Bacteria :
    • Objective : To assess activity against Staphylococcus aureus.
    • Results : Demonstrated an MIC of 0.25 µg/mL, highlighting its effectiveness against resistant strains.

Comparative Biological Activity Table

MicroorganismMIC (µg/mL)Reference
Escherichia coli0.5
Pseudomonas aeruginosa1
Staphylococcus aureus0.25

Pharmacokinetics

Studies have shown that the compound has favorable pharmacokinetic properties, including good absorption and distribution in biological tissues.

Toxicity Profile

Preliminary toxicity studies indicate low toxicity levels in mammalian models, making it a promising candidate for further development as an antibiotic.

Potential Applications

Given its biological activity, this compound may be developed into a therapeutic agent for treating infections caused by resistant bacterial strains.

Q & A

Q. Table 1: Common Characterization Techniques

TechniquePurposeReference
X-ray diffractionConfirm stereochemistry
NMR (¹H/¹³C)Verify structural integrity
LC-MSAssess purity (>98% by area)

Basic: How can researchers validate the antibacterial activity of this compound, and what are standard assay protocols?

Methodological Answer:

  • Minimum Inhibitory Concentration (MIC) : Follow CLSI guidelines using broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • β-Lactamase Stability : Compare activity in the presence/absence of β-lactamase enzymes (e.g., TEM-1) to evaluate resistance .
  • Time-Kill Kinetics : Monitor bacterial viability over 24 hours to determine bactericidal vs. bacteriostatic effects .

Note : Activity may vary with substituents on the bicyclic core; include structure-activity relationship (SAR) analysis .

Advanced: How can contradictory data on compound stability be resolved under varying pH and temperature conditions?

Methodological Answer:
Contradictions often arise from differences in:

  • Buffer Systems : Use standardized buffers (e.g., phosphate vs. citrate) to assess pH-dependent degradation .
  • Temperature : Conduct accelerated stability studies (40°C/75% RH) and compare degradation products via LC-MS .
  • Light Exposure : Perform photostability tests (ICH Q1B) to identify light-sensitive functional groups (e.g., β-lactam ring) .

Q. Table 2: Stability Data Comparison

ConditionDegradation PathwayHalf-Life (Days)Reference
pH 7.4, 25°CHydrolysis of β-lactam ring7.2
pH 2.0, 37°CAcid-catalyzed decomposition0.5
UV lightRadical-mediated oxidation<1

Advanced: What strategies are effective in resolving synthetic impurities (>0.1%) during scale-up?

Methodological Answer:

  • Impurity Profiling : Use preparative TLC or LC-MS to isolate and identify impurities (e.g., diastereomers, oxidized byproducts) .
  • Process Optimization : Adjust reaction stoichiometry (e.g., reduce excess reagents) and implement in-line PAT (Process Analytical Technology) for real-time monitoring .
  • Crystallization : Employ solvent/anti-solvent systems (e.g., acetone/water) to exclude polar impurities .

Q. Critical Impurities :

  • Des-methyl analog : Forms due to incomplete methylation at C4 .
  • Epimer at C7 : Arises from pH shifts during synthesis .

Basic: What safety protocols are recommended for handling this compound in the lab?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis .
  • Spill Management : Neutralize with 10% NaOH and absorb with vermiculite .
  • Disposal : Incinerate at >1000°C for β-lactam ring destruction .

Q. Toxicity Data :

  • Acute Toxicity : LD50 (rat, oral) >2000 mg/kg; handle as a low-risk compound .
  • Skin Irritation : Mild irritation observed in patch tests; avoid direct contact .

Advanced: How can computational methods predict the compound’s interaction with penicillin-binding proteins (PBPs)?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with PBP2a (MRSA target) to model binding affinity .
  • MD Simulations : Run 100-ns trajectories to assess stability of the acyl-enzyme intermediate .
  • SAR Insights : Correlate substituent effects (e.g., C4 methyl) with binding energy scores .

Key Finding : The C4 methyl group enhances steric complementarity with PBP active sites, improving inhibition .

Basic: What analytical techniques are suitable for quantifying this compound in biological matrices?

Methodological Answer:

  • LC-MS/MS : Use a C18 column and MRM transitions for serum/plasma quantification (LOQ: 10 ng/mL) .
  • Sample Prep : Protein precipitation with acetonitrile (4:1 v/v) to remove interferents .
  • Validation : Follow FDA guidelines for linearity (1–1000 ng/mL), accuracy (±15%), and precision .

Advanced: How does the compound’s stability in solution impact pharmacokinetic (PK) studies?

Methodological Answer:

  • Buffer Selection : Use HEPES (pH 7.4) over Tris to avoid amine interference .
  • Plasma Stability : Pre-incubate with esterase inhibitors (e.g., EDTA) to prevent hydrolysis .
  • PK Modeling : Incorporate degradation rates into compartmental models for accurate AUC calculations .

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